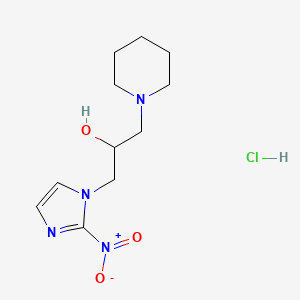

Pimonidazole Hydrochloride

Description

Propriétés

IUPAC Name |

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3.ClH/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18;/h4,7,10,16H,1-3,5-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUVJFHTKRTQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70132-51-3 | |

| Record name | 1-Piperidineethanol, α-[(2-nitro-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70132-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimonidazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC318502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PIMONIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QPV12Y60L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimonidazole Hydrochloride: A Technical Guide for Hypoxia Research

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pimonidazole (B1677889) hydrochloride, a critical tool for the qualitative and quantitative assessment of hypoxia in preclinical and clinical research. This document details the underlying mechanism of action, experimental protocols, and key quantitative parameters for its effective use.

Introduction to Pimonidazole as a Hypoxia Marker

Pimonidazole hydrochloride is a 2-nitroimidazole (B3424786) compound extensively used to identify and measure hypoxic cells in tumors and other tissues.[1][2] Its utility stems from its selective reductive activation in cells with low oxygen tension (pO2 < 10 mmHg), leading to the formation of stable covalent adducts with cellular macromolecules, primarily thiol-containing proteins.[3][4][5] The amount of pimonidazole adducts formed is directly proportional to the degree of hypoxia, allowing for both qualitative visualization and quantitative analysis.[4][6]

The detection of these adducts is typically achieved through immunochemical methods using specific monoclonal antibodies, making it a versatile tool for various analytical techniques, including immunohistochemistry (IHC), immunofluorescence (IF), flow cytometry, and Western blotting.[7][8]

Mechanism of Action

Under hypoxic conditions, the nitro group of pimonidazole is reduced by cellular nitroreductases to an electrophilic species.[5] This reactive intermediate then covalently binds to nucleophilic residues, such as cysteine, within neighboring proteins, peptides, and amino acids.[4][5] In normoxic cells, molecular oxygen readily oxidizes the reduced pimonidazole back to its original form, preventing adduct formation. This oxygen-dependent mechanism ensures the high specificity of pimonidazole as a hypoxia marker.

Mechanism of pimonidazole activation in hypoxic versus normoxic cells.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of this compound in research settings.

Table 1: In Vivo Administration Parameters

| Parameter | Value | Species | Administration Route | Reference(s) |

| Recommended Dosage | 60 mg/kg | Mouse, Rat | Intravenous (IV), Intraperitoneal (IP) | [4][7][9] |

| 100 mg/kg | Mouse | Intraperitoneal (IP) | [10] | |

| 0.5 g/m² | Human | Intravenous (IV) | [2][11] | |

| Stock Solution | 30 mg/mL in 0.9% sterile saline or PBS | Mouse | Not Applicable | [1][4] |

| Circulation Time | 90 minutes | Mouse | Not Applicable | [4][12] |

| 10-24 hours | Human | Not Applicable | [11] |

Table 2: In Vitro Application Parameters

| Parameter | Value | Cell Culture | Incubation Time | Reference(s) |

| Working Concentration | 10-100 µM | Various cell lines | 2-4 hours | [1][13] |

| 100-200 µM | Cell suspensions | 1-2 hours | [14] | |

| 400 µM | Embryonic tissue | 2 hours | [1] |

Experimental Protocols

Detailed methodologies for common applications of pimonidazole are provided below.

In Vivo Hypoxia Detection in Murine Models

This protocol outlines the steps for labeling, collecting, and preparing tissues for hypoxia analysis.

Workflow for in vivo hypoxia labeling with pimonidazole.

Methodology:

-

Preparation of Pimonidazole Solution: Dissolve this compound in 0.9% sterile saline or PBS to a final concentration of 30 mg/mL.[4]

-

Administration: Inject the pimonidazole solution into the animal (e.g., mouse) via the tail vein (intravenous) or intraperitoneally at a dosage of 60 mg/kg body weight.[4][9]

-

Circulation: Allow the pimonidazole to circulate for 90 minutes.[4][12] This duration is sufficient for the marker to distribute to tissues and form adducts in hypoxic regions.

-

Euthanasia and Tissue Collection: Euthanize the animal according to approved institutional guidelines. Immediately excise the tissues of interest.

-

Tissue Processing:

Immunohistochemical Staining of Frozen Sections

This protocol details the immunodetection of pimonidazole adducts in frozen tissue sections.

Materials:

-

Acetone (B3395972), cold (4°C)

-

Phosphate-buffered saline with 0.1% Tween 20 (PBS-T)

-

Blocking solution (e.g., 20% aqua block in PBS)

-

Primary antibody: Mouse anti-pimonidazole monoclonal antibody (e.g., clone 4.3.11.3), diluted as recommended by the manufacturer.[7]

-

Secondary antibody: Fluorescently-conjugated goat anti-mouse antibody (e.g., Cy3-conjugated).[7]

-

Mounting medium with DAPI.

Procedure:

-

Sectioning: Cut frozen tissues into 4-10 µm sections using a cryostat and mount on slides.[1][7]

-

Fixation: Air dry the slides briefly, then fix in cold acetone for 10 minutes.[7]

-

Rehydration: Rinse the sections twice with PBS-T for 5 minutes each.[4]

-

Blocking: Block non-specific binding by incubating the sections in blocking solution for 10-30 minutes.[4]

-

Primary Antibody Incubation: Pour off the blocking solution and incubate the sections with the primary anti-pimonidazole antibody overnight at 4°C.[7]

-

Washing: Wash the slides three times with PBS-T for 5 minutes each.[4]

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.[4]

-

Final Washes: Wash the slides four times with PBS-T for 5 minutes each.[4]

-

Mounting: Mount the slides with a coverslip using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the sections using a fluorescence microscope with appropriate filters.

Flow Cytometry Analysis of Hypoxic Cells

This protocol allows for the quantification of hypoxic cell populations from cell suspensions.

Methodology:

-

Labeling: For in vitro studies, incubate cells with 100-200 µM pimonidazole under hypoxic conditions for 1-2 hours.[14] For in vivo studies, prepare a single-cell suspension from tissues harvested as described in section 4.1.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit or standard protocols (e.g., formaldehyde (B43269) followed by Triton X-100 or saponin).[15]

-

Staining:

-

Analysis: Analyze the stained cells on a flow cytometer, using appropriate controls to set gates for the pimonidazole-positive (hypoxic) population.[16][17]

Considerations and Best Practices

-

Antibody Selection: The choice of primary antibody can be critical. While mouse monoclonal antibodies are common, rabbit polyclonal antibodies have been reported to reduce false-positive staining in some tissues, such as the kidney.[18]

-

Tissue Fixation: For kidney tissue, in vivo perfusion fixation is strongly recommended to avoid artifactual staining that can result from immersion fixation.[3]

-

Controls: Always include negative controls, such as tissue from an animal not injected with pimonidazole or cells incubated without the primary antibody, to ensure the specificity of the staining.[4]

-

Quantitative Analysis: For quantitative image analysis of IHC/IF, automated platforms can provide objective and reproducible scoring of the hypoxic fraction.[19]

By following these detailed guidelines, researchers can effectively utilize this compound to gain valuable insights into the role of hypoxia in a wide range of biological processes and disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pimonidazole: a novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation in cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pimonidazole adduct immunohistochemistry in the rat kidney: detection of tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 8. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 9. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 10. Local hypoxia is produced at sites of intratumour injection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurements of hypoxia using pimonidazole and polarographic oxygen-sensitive electrodes in human cervix carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. medicobio.com [medicobio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Detection of cellular hypoxia by pimonidazole adduct immunohistochemistry in kidney disease: methodological pitfalls and their solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Digital quantitative tissue image analysis of hypoxia in resected pancreatic ductal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Pimonidazole as a Hypoxia Marker: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the early foundational studies on pimonidazole (B1677889) as a marker for cellular hypoxia. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and a visualization of the underlying molecular mechanisms.

Core Concepts: The Principle of Pimonidazole as a Hypoxia Marker

Pimonidazole is a 2-nitroimidazole (B3424786) compound that has become a gold-standard for the detection and quantification of hypoxia in solid tumors and other tissues.[1][2] Its utility lies in its specific reductive activation within hypoxic cells, leading to the formation of stable covalent adducts with cellular macromolecules.[1][3][4]

Under normal oxygen conditions (normoxia), the nitroreductases that reduce the 2-nitroimidazole group of pimonidazole are counteracted by the presence of oxygen, which reoxidizes the reduced drug, preventing its covalent binding.[5] However, in hypoxic environments (typically with oxygen levels below 1.3%), the reduction of the nitro group proceeds, leading to the formation of reactive intermediates.[1][2][4] These intermediates then covalently bind to thiol groups present in proteins, peptides, and amino acids.[1][3] The amount of these pimonidazole adducts is directly proportional to the degree of hypoxia within the cells.[1][3]

These stable adducts can then be detected using specific monoclonal antibodies, allowing for the visualization and quantification of hypoxic cells through techniques such as immunohistochemistry and flow cytometry.[1][6]

Mechanism of Pimonidazole Activation and Binding

The following diagram illustrates the reductive activation pathway of pimonidazole in a hypoxic environment.

Caption: Reductive activation of pimonidazole in hypoxic cells.

Quantitative Data from Early Studies

The following tables summarize quantitative data from early research on pimonidazole, highlighting its use in quantifying hypoxia in various tumor models.

Table 1: Pimonidazole Administration and Hypoxic Fractions in Preclinical Models

| Animal Model | Tumor Type | Pimonidazole Dose | Administration Route | Circulation Time | Hypoxic Fraction (%) | Reference |

| C3H Mice | SCCVII Carcinoma | 60 mg/kg | Intravenous | 90 min | 10.8 (anoxic cells bound 10.8x more antibody) | [6] |

| SCID Mice | SiHa Cervical Carcinoma Xenograft | 100 mg/kg (hourly) | Intraperitoneal | 1-8 hours | 37% (1 hr) to 56% (5-8 hrs) | [7] |

| SCID Mice | WiDr Colon Adenocarcinoma Xenograft | 100 mg/kg (hourly) | Intraperitoneal | 1-8 hours | 44% (1-3 hrs) to 52% (5-8 hrs) | [7] |

| Nude Mice | Human Glioma Xenografts | 60 mg/kg | Intravenous | Not Specified | Variable, correlated with tumor vasculature | [8] |

Table 2: Pimonidazole in Clinical Studies

| Cancer Type | Number of Patients | Pimonidazole Dose | Administration Route | Time to Biopsy | Hypoxia Detected | Key Findings | Reference |

| Cervical Carcinoma | 10 | 0.5 g/m² | Intravenous | 24 hours | 9 out of 10 tumors | Tumors with more hypoxic cells had a greater percentage of S-phase cells. | [9] |

| Head and Neck Carcinoma | 20 | 500 mg/m² | Intravenous | 2 hours | Variable | Pimonidazole staining correlated with LDH-5 expression. | |

| Cervix Carcinomas | 86 | 0.5 g/m² | Intravenous | 10-24 hours | Variable | No direct correlation with oxygen electrode measurements was consistently found. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving pimonidazole.

In Vivo Administration of Pimonidazole

This protocol is adapted from studies in murine models.

Materials:

-

Pimonidazole hydrochloride (Hypoxyprobe™-1)

-

Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

-

Syringes and needles for injection

Procedure:

-

Preparation of Pimonidazole Solution:

-

Animal Dosing:

-

Circulation Time:

-

Tissue Harvesting:

-

Euthanize the animals according to approved institutional protocols.

-

Immediately excise the tumors and/or tissues of interest.

-

For immunohistochemistry, tissues can be either snap-frozen in liquid nitrogen or fixed in 10% neutral buffered formalin for paraffin (B1166041) embedding.[1]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 9. Pimonidazole: a novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation in cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orally administered pimonidazole to label hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Tumor Hypoxia with Pimonidazole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tumor Hypoxia and its Significance

Tumor hypoxia, a state of low oxygen concentration in tumor tissue, is a critical factor in cancer progression and treatment resistance.[1] It arises from the chaotic and inefficient vasculature that is a hallmark of solid tumors. This low-oxygen environment drives significant changes in the tumor microenvironment, contributing to poor therapeutic response.[1] Hypoxia can induce the expression and activation of various signaling cascades, recruit tumor-promoting immune cells, and trigger cell survival pathways like autophagy.[1] A key mediator of the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF) family of transcription factors.[2] HIFs regulate the expression of hundreds of genes involved in crucial cellular processes that enable adaptation to low-oxygen conditions.[2] The investigation and quantification of tumor hypoxia are therefore paramount for developing effective cancer therapies and predictive biomarkers.

Pimonidazole (B1677889) Hydrochloride: A Tool for Hypoxia Detection

Pimonidazole hydrochloride is a 2-nitroimidazole (B3424786) compound widely used as an exogenous marker for identifying and quantifying hypoxic cells in tumors.[3] Its utility stems from its specific reductive activation in hypoxic cells, leading to the formation of stable covalent adducts with thiol groups in proteins, peptides, and amino acids.[3][4] The amount of pimonidazole detected is directly proportional to the level of hypoxia within the tumor tissue.[4] This allows for both qualitative and quantitative assessment of tumor hypoxia.[3]

Mechanism of Action

Under low oxygen conditions (pO2 < 10 mmHg), the nitro group of pimonidazole is reduced by cellular nitroreductases. This reduction process generates reactive intermediates that covalently bind to cellular macromolecules containing thiol groups. These adducts accumulate in hypoxic cells and can be detected using specific antibodies.

Key Signaling Pathway: The HIF-1α Signaling Cascade

The Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to hypoxia.[5] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid degradation by the proteasome.[2] In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with the constitutively expressed HIF-1β.[2][6] This HIF-1 complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[2] These genes are involved in critical processes such as angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[6]

Experimental Protocols

This section provides detailed methodologies for the administration of pimonidazole and the subsequent detection of its adducts in tumor tissues and cells.

In Vivo Administration of this compound

This protocol is designed for studying hypoxia in tumor-bearing mice.[7]

Materials:

-

This compound (Hypoxyprobe™)

-

Sterile 0.9% saline

-

Syringes and needles (e.g., 30G)

-

Animal restrainer

Procedure:

-

Prepare a stock solution of this compound by resuspending it in sterile 0.9% saline to a final concentration of 30 mg/mL.[7]

-

Administer the pimonidazole solution to tumor-bearing mice via intravenous (tail vein) or intraperitoneal injection at a dosage of 60 mg/kg body weight.[7][8]

-

Allow the pimonidazole to circulate in vivo for 90 minutes.[7]

-

Euthanize the mice according to approved institutional animal care and use committee protocols.

-

Excise the tumors and other relevant tissues immediately.

-

Process the tissues for subsequent analysis (e.g., snap-freezing in liquid nitrogen for cryosectioning or fixation in 10% neutral buffered formalin for paraffin (B1166041) embedding).[7][8]

References

- 1. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Pimonidazole Hydrochloride for Cell Culture Hypoxia Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of pimonidazole (B1677889) hydrochloride, a key tool for the detection and quantification of hypoxia in cell culture and preclinical models. We will explore its mechanism of action, provide detailed experimental protocols, summarize critical quantitative data, and illustrate relevant biological pathways and workflows.

Introduction: The Challenge of Measuring Cellular Hypoxia

Hypoxia, or low oxygen tension, is a critical feature of the microenvironment in many pathological conditions, including solid tumors, ischemia, and inflammatory diseases.[1] It drives significant changes in cellular physiology, promoting adaptation, and often contributing to disease progression and therapeutic resistance.[2] The study of hypoxia's impact on cellular processes, from gene expression to drug response, requires reliable methods for its detection and quantification. Pimonidazole hydrochloride has emerged as a gold-standard exogenous marker for identifying and measuring cellular hypoxia both in vitro and in vivo.[2][3]

Mechanism of Action: Reductive Activation in Hypoxic Cells

Pimonidazole is a 2-nitroimidazole (B3424786) compound that is selectively activated in cells with low oxygen levels.[2] Its mechanism relies on the unique biochemical environment of the hypoxic cell.

Under normal oxygen conditions (normoxia), the pimonidazole molecule undergoes a futile cycle of reduction and re-oxidation with no net change. However, in a hypoxic environment (typically defined as a partial pressure of oxygen, pO₂, below 10 mmHg), cellular nitroreductases can reduce the nitro group of pimonidazole.[4][5] This reduction is irreversible in the absence of sufficient oxygen. The resulting reactive intermediates covalently bind to thiol (-SH) groups present in proteins, peptides, and amino acids, forming stable adducts.[2][6] These adducts accumulate within the hypoxic cell and can be detected using specific monoclonal or polyclonal antibodies. The quantity of these adducts is directly proportional to the degree of hypoxia, allowing for both qualitative and quantitative assessment.[3][6]

Core Properties and Data Presentation

Understanding the physicochemical properties of this compound is essential for proper experimental design.

Table 1: Physicochemical Properties of Pimonidazole

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 1-[(2-hydroxy-3-piperdinyl)propyl]-2-nitroimidazole | [7] |

| Synonyms | Ro 03-8799, Hypoxyprobe™-1 | [7][8] |

| Molecular Formula | C₁₁H₁₉ClN₄O₃ (Hydrochloride Salt) | [9] |

| Molecular Weight | 290.75 g/mol (Hydrochloride Salt) | [7][9] |

| Form | Crystalline solid | [8] |

| Water Solubility | 116 mg/mL (400 mM) | [7] |

| Solubility in PBS (pH 7.2) | ~0.15 mg/mL | [8] |

| Solubility in DMSO/DMF | ~20 mg/mL | [8] |

| Octanol-Water Partition Coeff. | 8.5 (for free base) | [7][10] |

| pKa | 8.7 (for free base) | [7] |

| Stability | Solid form stable for ≥4 years at -20°C; aqueous solutions stable for >1 year at 4°C in subdued light. |[7][8] |

Table 2: Summary of Quantitative Experimental Parameters

| Parameter | Application | Typical Range/Value | Reference(s) |

|---|---|---|---|

| In Vitro Concentration | Cell Culture (general) | 10 - 400 µM | [3][9] |

| Immunofluorescence | 10 - 100 µM | [9] | |

| Flow Cytometry | 100 - 200 µM | [11] | |

| Incubation Time | Cell Culture (general) | 2 - 4 hours | [9] |

| Oxygen Level for Activation | pO₂ | < 10 mmHg (< 1.3% O₂) | [3][4][5] |

| Primary Antibody Dilution | Immunofluorescence | 1:50 - 1:100 | [6][12] |

| Western Blot | Varies by manufacturer | - | |

| Secondary Antibody Dilution | Immunofluorescence | 1:50 - 1:100 | [6][12] |

| Quantitative Finding | Flow Cytometry | Anoxic cells bind ~10.8 times more antibody than aerobic cells. |[13] |

Experimental Protocols for Cell Culture

The detection of pimonidazole adducts in cell culture can be achieved through several standard laboratory techniques. Below are detailed protocols for the most common applications.

General Protocol: Pimonidazole Treatment of Cultured Cells

This initial step is common to all subsequent detection methods.

-

Cell Seeding: Plate cells on an appropriate vessel (e.g., coverslips for immunofluorescence, multi-well plates for ELISA/Western blot, or flasks for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-90%).

-

Prepare Pimonidazole Solution: Prepare a stock solution of this compound in sterile cell culture medium or PBS. A typical stock is 10-20 mM. Further dilute to the final working concentration (e.g., 100-200 µM) in fresh culture medium.[3][9]

-

Induce Hypoxia: Replace the normoxic medium with the pimonidazole-containing medium. Immediately transfer the cells to a hypoxic environment (e.g., a modular incubator chamber flushed with 1-1.3% O₂, 5% CO₂, balance N₂). A control plate of cells should be incubated with pimonidazole under normoxic conditions (21% O₂).

-

Incubation: Incubate the cells for 2-4 hours under hypoxic/normoxic conditions.[9]

-

Washing: After incubation, remove the cells from the incubator. Aspirate the pimonidazole-containing medium and wash the cells thoroughly 3-4 times with ice-cold PBS to remove any unbound probe.[9]

-

Proceed to Detection: Cells are now ready for fixation, lysis, or harvesting depending on the chosen detection method.

Protocol: Immunofluorescence (IF) Detection

-

Cell Treatment: Follow the general protocol (4.1), growing cells on sterile glass coverslips.

-

Fixation: After washing, fix the cells for 10-15 minutes at room temperature with 4% paraformaldehyde (PFA) in PBS.[9]

-

Washing: Wash the fixed cells 3 times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular adducts.

-

Blocking: Wash 3 times with PBS. Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% BSA or 10% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-pimonidazole antibody (e.g., FITC-conjugated mouse anti-pimonidazole) in antibody diluent (e.g., 1% BSA in PBS) at a recommended dilution (typically 1:50 to 1:100).[6][12] Incubate for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips 3 times with PBS for 5 minutes each.

-

Secondary Antibody Incubation (if required): If the primary antibody is not conjugated, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash 3 times with PBS. Stain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.[9] Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Pimonidazole-positive (hypoxic) cells will exhibit green fluorescence.

Protocol: Flow Cytometry Analysis

-

Cell Treatment: Follow the general protocol (4.1), growing cells in flasks or multi-well plates.

-

Harvesting: After washing, detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend to create a single-cell suspension.

-

Fixation & Permeabilization: Fix the cells using a commercial fixation/permeabilization kit or by incubating in ice-cold 70% ethanol.

-

Washing: Wash the cells once in a suitable buffer (e.g., PBS with 2% FBS, often called FACS buffer).[11]

-

Antibody Staining: Resuspend the cell pellet in FACS buffer containing the FITC-conjugated anti-pimonidazole primary antibody at the optimal concentration. Incubate for 1-2 hours at 37°C, protected from light.[11]

-

Final Wash: Wash the cells 2-3 times with FACS buffer to remove unbound antibody.

-

Analysis: Resuspend the final cell pellet in FACS buffer. Analyze the samples on a flow cytometer, detecting the FITC signal in the appropriate channel (e.g., FL1). The shift in fluorescence intensity compared to the normoxic control indicates the level of hypoxia.

References

- 1. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]

- 2. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pimonidazole adduct immunohistochemistry in the rat kidney: detection of tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicobio.com [medicobio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. FAQ [hypoxyprobe.com]

- 11. Local hypoxia is produced at sites of intratumour injection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia Studies with Pimonidazole in vivo [bio-protocol.org]

- 13. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimonidazole Hydrochloride for In Vivo Hypoxia Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of pimonidazole (B1677889) hydrochloride for the detection and quantification of hypoxia in in vivo research. This document details the mechanism of action, experimental protocols, data presentation, and visualization of key processes to facilitate the successful application of this powerful tool in your research.

Introduction to Hypoxia and Pimonidazole Hydrochloride

Tissue hypoxia, a state of reduced oxygen availability, is a critical feature of the microenvironment in many pathological conditions, including solid tumors, ischemic diseases, and inflammatory processes.[1] Hypoxia is a key driver of tumor progression, metastasis, and resistance to therapy, making its accurate detection and quantification essential for both basic research and clinical applications.[1][2]

This compound is a 2-nitroimidazole (B3424786) compound that serves as an exogenous marker for detecting hypoxic cells in vivo and in vitro.[3][4] Its utility lies in its specific reductive activation in cells with low oxygen tension (pO2 ≤ 10 mmHg), leading to the formation of stable covalent adducts with cellular macromolecules.[5][6] These adducts can then be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions within tissues.[3] The amount of pimonidazole detected is directly proportional to the level of hypoxia within the tissue.[7][8]

Mechanism of Action

Pimonidazole is a bioreductive drug, meaning it is activated by cellular enzymes under hypoxic conditions. The core of its mechanism involves the reduction of its 2-nitroimidazole group by nitroreductases.[9] In well-oxygenated cells, any reduced pimonidazole is rapidly re-oxidized, preventing its accumulation. However, in the low-oxygen environment of hypoxic cells, the reduced, reactive intermediate is not re-oxidized and instead covalently binds to thiol groups present in proteins, peptides, and amino acids.[2][3][7] This irreversible binding results in the formation of stable pimonidazole-macromolecule adducts that are trapped within the hypoxic cell.

Mechanism of pimonidazole activation in normoxic versus hypoxic cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H19ClN4O3 | [10] |

| Molecular Weight | 290.75 g/mol | [10] |

| CAS Number | 70132-51-3 | [10] |

| Solubility in Aqueous Solutions | 116 mg/mL (400 mM) in neutral buffered saline | [11] |

| pKa | 8.7 | [12] |

| Octanol-Water Partition Coefficient | 8.5 | [12] |

Experimental Protocols

The successful labeling of hypoxic tissues with pimonidazole requires careful attention to the experimental protocol, from administration to detection. The following sections provide detailed methodologies for key experimental procedures.

In Vivo Administration

This compound can be administered to animals through various routes, with intravenous (IV) and intraperitoneal (IP) injections being the most common. Oral administration has also been shown to be effective.[13][14]

Table 1: Recommended In Vivo Administration Parameters for this compound

| Parameter | Recommendation | Species | Reference |

| Dosage | 60 mg/kg | Mouse | [3][15][16] |

| 30 - 400 mg/kg (dose-dependent effects on blood flow above 100 mg/kg in some models) | Mouse, Rat | [11] | |

| 0.5 g/m² | Human | [11][17] | |

| 0.28 g/m² | Dog | [11] | |

| Vehicle | 0.9% Sterile Saline or PBS | General | [3][15][16] |

| Concentration of Stock Solution | 30 mg/mL | General | [3][15][16] |

| Administration Route | Intravenous (tail vein), Intraperitoneal, Oral (in drinking water) | Mouse | [3][13][14][15] |

| Circulation Time | 90 minutes | Mouse | [3][15][16] |

Detailed Protocol for Intravenous Administration in Mice:

-

Preparation: Dissolve this compound in sterile 0.9% saline or PBS to a final concentration of 30 mg/mL.[3][15][16]

-

Dosing: Inject the pimonidazole solution intravenously via the tail vein at a dosage of 60 mg/kg body weight.[3][15][16]

-

Circulation: Allow the pimonidazole to circulate for 90 minutes before sacrificing the animal.[3][15][16] This allows for sufficient time for the compound to distribute to the tissues and bind to hypoxic cells.

-

Tissue Harvesting: Euthanize the animal according to approved institutional protocols. Immediately excise the tissues of interest.[15]

Workflow for in vivo pimonidazole administration and subsequent tissue processing.

In Vitro Labeling

Pimonidazole can also be used to label hypoxic cells in culture.

Table 2: Recommended In Vitro Pimonidazole Labeling Parameters

| Parameter | Recommendation | Reference |

| Pimonidazole Concentration | 10 - 100 µM | [3][18] |

| Incubation Time | 2 - 4 hours | [3][18] |

| Oxygen Condition | Hypoxic (e.g., <1% O2) | [3] |

Detailed Protocol for In Vitro Labeling:

-

Cell Culture: Plate cells and allow them to reach approximately 90% confluency.[3]

-

Pimonidazole Treatment: Add this compound to the culture medium at a final concentration of 10-100 µM.[3][18]

-

Hypoxic Incubation: Place the cells in a hypoxic chamber or incubator for 2-4 hours.[3][18]

-

Washing: Remove the pimonidazole-containing medium and wash the cells multiple times (e.g., 4 times with HBSS) to remove any unbound compound.[3]

-

Fixation: Fix the cells with a suitable fixative, such as 10% neutral buffered formalin, for 10 minutes at room temperature.[3]

-

Staining: Proceed with immunocytochemical staining to detect the pimonidazole adducts.

Detection of Pimonidazole Adducts

Pimonidazole adducts are most commonly detected by immunohistochemistry (IHC) on tissue sections or immunocytochemistry (ICC) on cultured cells. Flow cytometry can also be used for a quantitative analysis of the hypoxic fraction in a cell suspension.[13][19]

Immunohistochemistry (IHC)

Both frozen and paraffin-embedded tissues can be used for pimonidazole IHC.[3][15] However, for kidney tissues, in vivo perfusion fixation is recommended to avoid artificial staining.[6]

Table 3: Typical Reagent Dilutions for Pimonidazole IHC

| Reagent | Recommended Dilution | Reference |

| Primary Anti-Pimonidazole Antibody | 1:50 - 1:100 (unless otherwise specified) | [15][16] |

| Secondary Antibody | 1:50 - 1:100 | [15][16] |

General IHC Protocol for Frozen Sections:

-

Sectioning: Cut frozen tissue sections at a thickness of approximately 10 µm and mount on slides.[15]

-

Fixation: Fix the sections with acetone (B3395972) for 30 seconds to 2 minutes.[15]

-

Rehydration: Rehydrate the sections with PBS containing a mild detergent (e.g., PBS-T).[15]

-

Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., 20% aqua block in PBS) for 10-30 minutes.[15]

-

Primary Antibody Incubation: Incubate the sections with the primary anti-pimonidazole antibody for 1 hour at room temperature or overnight at 4°C.[15]

-

Washing: Wash the slides multiple times with PBS-T.[15]

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Washing and Mounting: Wash the slides again and mount with an appropriate mounting medium, which may contain a nuclear counterstain like DAPI.[3]

Important Considerations for IHC:

-

Antibody Selection: Both mouse monoclonal and rabbit polyclonal anti-pimonidazole antibodies are available. In some tissues, such as the kidney, using a rabbit-derived primary antibody can help avoid false-positive staining.[5][20][21]

-

Controls: A negative control slide, where the primary antibody is omitted, should always be included to assess non-specific staining.[15]

A typical workflow for the immunohistochemical detection of pimonidazole adducts.

Data Analysis and Interpretation

The analysis of pimonidazole staining can be both qualitative and quantitative.

-

Qualitative Analysis: Light or fluorescence microscopy is used to visualize the spatial distribution of hypoxic regions within the tissue.[3] This can reveal patterns of hypoxia, such as perinecrotic or diffusion-limited hypoxia.

-

Quantitative Analysis: Image analysis software can be used to quantify the percentage of the tissue area that is positively stained for pimonidazole.[22][23] This provides a quantitative measure of the hypoxic fraction. Flow cytometry can also provide a quantitative measure of the percentage of hypoxic cells in a sample.[19]

It is important to note that pimonidazole provides a snapshot of the hypoxic state of the tissue at the time of administration and circulation. For studying dynamic changes in hypoxia, it can be used in conjunction with endogenous hypoxia markers like Carbonic Anhydrase IX (CAIX) or HIF-1α.[22][23][24][25] However, the expression of these endogenous markers may be regulated by factors other than just hypoxia, and their temporal dynamics differ from that of pimonidazole binding.[24]

Applications in Research and Drug Development

The ability to accurately identify and quantify hypoxic regions makes pimonidazole a valuable tool in numerous research areas:

-

Oncology: Studying the role of hypoxia in tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][26] Pimonidazole can also be used to evaluate the efficacy of hypoxia-activated prodrugs and other therapies targeting the hypoxic tumor microenvironment.[2]

-

Ischemic Diseases: Investigating the extent of tissue hypoxia in conditions such as stroke, myocardial infarction, and peripheral artery disease.

-

Kidney Disease: Assessing renal tissue hypoxia in acute and chronic kidney injury.[5][20]

-

Inflammation and Immunology: Understanding the role of hypoxia in inflammatory processes and immune cell function.

Conclusion

This compound is a robust and widely used tool for the in vivo and in vitro labeling of hypoxic cells. By understanding its mechanism of action and adhering to established protocols for administration and detection, researchers can effectively visualize and quantify tissue hypoxia. This technical guide provides the necessary information to successfully incorporate pimonidazole into experimental workflows, ultimately contributing to a deeper understanding of the role of hypoxia in health and disease.

References

- 1. Assessment of hypoxia by pimonidazole staining following radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Pimonidazole adduct immunohistochemistry in the rat kidney: detection of tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxia Studies with Pimonidazole in vivo [en.bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C11H19ClN4O3 | CID 104997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. FAQ [hypoxyprobe.com]

- 12. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 13. Orally administered pimonidazole to label hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Hypoxia Studies with Pimonidazole in vivo [bio-protocol.org]

- 16. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurements of hypoxia using pimonidazole and polarographic oxygen-sensitive electrodes in human cervix carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Detection of cellular hypoxia by pimonidazole adduct immunohistochemistry in kidney disease: methodological pitfalls and their solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Detecting changes in tumor hypoxia with carbonic anhydrase IX and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pimonidazole binding and tumor vascularity predict for treatment outcome in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

chemical properties of pimonidazole hydrochloride for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of pimonidazole (B1677889) hydrochloride, a key hypoxia marker used in research. This document details its physicochemical characteristics, stability, and the methodologies for its application in experimental settings, including its mechanism of action in hypoxic environments.

Core Chemical and Physical Properties

Pimonidazole hydrochloride is the hydrochloride salt of pimonidazole, a 2-nitroimidazole (B3424786) compound. Its utility as a hypoxia marker stems from its selective reductive activation in cells with low oxygen tension.[1][2] The key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉ClN₄O₃ | [3][4][5][6] |

| Molecular Weight | 290.75 g/mol | [3][4][5][6][7][8] |

| Appearance | Light beige, fine crystalline solid | [3][9] |

| Water Solubility | 116 mg/mL (400 mM) in saline | [8][10][11][12][13] |

| Solubility in other solvents | Ethanol (~10 mg/mL), DMSO (~20 mg/mL), DMF (~20 mg/mL), PBS (pH 7.2) (~0.15 mg/mL) | [14] |

| pKa (of pimonidazole free base) | 8.7 | [8][11][15] |

| Octanol-Water Partition Coefficient (logP) (of pimonidazole free base) | 8.5 | [8][10][11][12][13][15] |

| UV Absorbance Maximum (in 0.9% saline) | 324 nm | [8][11] |

| Molar Extinction Coefficient (at 324 nm) | 7400 M⁻¹cm⁻¹ (free base) | [8][11] |

| Stability | Solid form is stable for years at room temperature or 4°C. Aqueous solutions are stable for years at 4°C when protected from light. | [8][9][10][11][12] |

| Storage | Store solid and solutions in a cool, dry, and dark place. | [7][9] |

Mechanism of Action and Detection in Hypoxic Cells

Pimonidazole is a bioreductive drug that is selectively activated in hypoxic cells (pO₂ ≤ 10 mm Hg).[8][11] Under low oxygen conditions, the nitro group of pimonidazole is reduced by cellular nitroreductases. This reduction forms reactive intermediates that covalently bind to thiol-containing macromolecules, primarily proteins.[1][2][3][7] These pimonidazole-protein adducts accumulate in hypoxic cells and can be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions within tissues.[3][7][11]

The following diagram illustrates the signaling pathway of pimonidazole activation and binding in a hypoxic cell.

Experimental Protocols

In Vivo Administration for Hypoxia Detection in Animal Models

A common application of this compound is the in vivo assessment of tissue hypoxia. The following protocol provides a general guideline for administration in mice.

1. Reagent Preparation:

-

Prepare a stock solution of this compound at a concentration of 30 mg/mL in sterile 0.9% saline or PBS.[1][7]

2. Administration:

-

Administer the pimonidazole solution to mice via intravenous (tail vein) or intraperitoneal injection.[1][7]

-

The recommended dosage is 60 mg/kg of body weight.[1][7][12]

3. Circulation and Tissue Harvest:

-

Allow the pimonidazole to circulate for approximately 90 minutes.[1][7] The plasma half-life in mice is typically around 0.25 hours.[10][12]

-

Euthanize the animals according to approved protocols.

-

Harvest the tissues of interest. Tissues can be snap-frozen in liquid nitrogen for frozen sectioning or fixed in formalin for paraffin (B1166041) embedding.[1][7][15]

In Vitro Hypoxia Studies with Cell Cultures

Pimonidazole can also be used to detect hypoxia in cell cultures.

1. Cell Treatment:

-

Treat cultured cells with this compound at a concentration of 10-200 µM in the culture medium.[7][8][11]

-

Incubate the cells under hypoxic conditions (e.g., 1-2 hours).[7][8][11]

2. Cell Processing:

-

Following incubation, wash the cells multiple times with a buffered saline solution (e.g., HBSS or PBS) to remove unbound pimonidazole.[7]

-

Fix the cells using a suitable fixative, such as 10% neutral buffered formalin.[7]

-

The fixed cells can then be processed for immunocytochemistry or flow cytometry.

Immunohistochemical Detection of Pimonidazole Adducts

The detection of pimonidazole adducts is typically achieved through immunohistochemistry (IHC) or immunofluorescence (IF). The following is a generalized workflow.

Detailed Protocol for Frozen Sections (Immunofluorescence):

This protocol is adapted from methodologies described for immunofluorescence detection of pimonidazole adducts.[15][16]

-

Sectioning and Fixation:

-

Washing:

-

Rinse the sections three times for 2 minutes each in PBS.[15]

-

-

Primary Antibody Incubation:

-

Washing:

-

Rinse the sections three times for 2 minutes each in PBS.[15]

-

-

Secondary Antibody Incubation:

-

Incubate the sections with a fluorescently labeled secondary antibody (e.g., Cy-3-conjugated goat anti-mouse antibody) for 90 minutes.[15]

-

-

Final Washes and Mounting:

Note on False Positives: In some tissues, particularly in models of kidney disease, false-positive staining can occur, especially when using a mouse-derived primary antibody on rodent tissue.[17][18] The use of a rabbit-derived polyclonal anti-pimonidazole primary antibody or appropriate blocking steps may be necessary to mitigate this issue.[17][18]

Analytical Characterization

While detailed experimental parameters for techniques like NMR or comprehensive mass spectrometry for initial characterization are not extensively publicly available, pimonidazole and its metabolites have been analyzed using mass spectrometry imaging (MSI).[19][20][21][22] These studies have identified the protonated parent ion of pimonidazole at m/z 255.1 and various fragments.[19] Furthermore, MSI has been instrumental in demonstrating the co-localization of a glutathione (B108866) conjugate of reduced pimonidazole with hypoxic regions in tumors, providing deeper insight into its accumulation mechanism.[21][22] The stability of this compound has been confirmed by UV and HPLC analyses, though specific chromatogram data is not provided in the reviewed literature.[8][11]

This technical guide provides a solid foundation for researchers utilizing this compound in their studies of hypoxia. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound, (R)- | C11H19ClN4O3 | CID 118796464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C11H19ClN4O3 | CID 104997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pimonidazole (hydrochloride) - MedChem Express [bioscience.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medicobio.com [medicobio.com]

- 9. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 10. FAQ [hypoxyprobe.com]

- 11. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 12. maokangbio.com [maokangbio.com]

- 13. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 16. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Detection of cellular hypoxia by pimonidazole adduct immunohistochemistry in kidney disease: methodological pitfalls and their solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cr-artisan.com [cr-artisan.com]

- 20. Mass Spectrometry Imaging of the Hypoxia Marker Pimonidazole in a Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent "Pimonidazole" in Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimonidazole Hydrochloride: A Technical Guide to Solubility and Stability in PBS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of pimonidazole (B1677889) hydrochloride in Phosphate-Buffered Saline (PBS). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing pimonidazole as a hypoxia marker in preclinical and clinical studies. The following sections detail the physicochemical properties, preparation, and storage of pimonidazole hydrochloride solutions, ensuring accurate and reproducible experimental outcomes.

Core Physicochemical Properties

This compound is the salt form of pimonidazole, a weak base with a pKa of 8.7.[1][2][3] This property is fundamental to understanding its solubility characteristics in aqueous solutions of varying pH. As the hydrochloride salt, the compound exhibits significantly enhanced water solubility compared to its free base form, pimonidazole.

Solubility Data

The solubility of pimonidazole is highly dependent on whether it is in its free base or hydrochloride salt form, and the pH of the solvent. The hydrochloride salt is highly soluble in aqueous solutions, while the free base has limited solubility in neutral buffers.

Table 1: Solubility of Pimonidazole Forms in Aqueous Media

| Compound Form | Solvent | pH | Temperature | Solubility | Reference |

| This compound | Neutral Buffered Saline | Neutral | Not Specified | 116 mg/mL (400 mM) | [4] |

| This compound | Water | Not Specified | Not Specified | 100 mg/mL (with sonication) | [5] |

| This compound | Water | Not Specified | Not Specified | 30 mg/mL (with sonication) | [6] |

| Pimonidazole (free base) | PBS | 7.2 | Not Specified | ~0.15 mg/mL | [7] |

The significant difference in solubility between the hydrochloride salt and the free base is critical for experimental design. For most research applications requiring administration in a buffered solution like PBS, the highly soluble this compound is the compound of choice.

Stability Profile

This compound demonstrates high stability in both solid and aqueous forms, particularly when stored correctly.

Table 2: Stability of this compound

| Form | Storage Conditions | Duration | Stability Notes | Reference |

| Solid | Room Temperature, protected from light | ≥ 2 years | No detectable degradation. | [1][2][3] |

| Solid | 4°C | ≥ 4 years | High stability. | [7] |

| Aqueous Solution (0.9% Saline, 10 g/L) | 4°C, protected from light | 1.5 years | No detectable degradation. | [1][2] |

| Aqueous Solution (0.9% Saline, 100 g/L) | 4°C, protected from light | 4.5 years | No detectable degradation. | [3][8] |

| Aqueous Solution | Exposure to laboratory light | Not Specified | Slowly turns yellow. | [1] |

| Aqueous Solution in PBS (pH 7.2) | Not Specified | > 1 day not recommended | Vendor recommendation, likely for pimonidazole free base or unpreserved solutions for immediate biological use. | [7] |

Given the high stability of this compound in aqueous solutions when refrigerated and protected from light, solutions can be prepared in advance for experimental use. However, for cell culture or in vivo administration, the use of freshly prepared or sterile-filtered and properly stored solutions is recommended to prevent microbial contamination.

Mechanism of Action as a Hypoxia Marker

Pimonidazole is a 2-nitroimidazole (B3424786) compound that is reductively activated in hypoxic cells (oxygen levels < 1.3% or pO2 < 10 mm Hg).[5] This activation leads to the formation of reactive intermediates that covalently bind to thiol-containing proteins, peptides, and amino acids. These adducts accumulate in hypoxic tissues and can be detected using specific antibodies, allowing for the qualitative and quantitative assessment of tumor hypoxia.[6][9]

Caption: Mechanism of pimonidazole activation in hypoxic cells.

Experimental Protocols

Protocol for Preparation of this compound Solution in PBS

-

Determine the Desired Concentration: Based on the experimental requirements (e.g., 60 mg/kg for in vivo mouse studies), calculate the required concentration of this compound.

-

Weighing: Accurately weigh the required amount of this compound solid in a calibrated weighing vessel.

-

Dissolution: Add the weighed this compound to a sterile container with the calculated volume of sterile PBS (pH 7.2-7.4).

-

Mixing: Agitate the solution until the solid is completely dissolved. Sonication can be used to expedite dissolution if necessary.[5]

-

Sterilization (Optional but Recommended): For in vivo or cell culture applications, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the prepared solution at 2-8°C, protected from light.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of PBS at a specific pH in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate a known volume of the clear supernatant, dilute it appropriately with PBS, and determine the concentration of pimonidazole using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated based on the concentration and the dilution factor.

Caption: Workflow for determining this compound solubility.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

-

Solution Preparation: Prepare a solution of this compound in PBS at a known concentration.

-

Storage Conditions: Aliquot the solution into multiple vials and store them under various conditions (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).

-

Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of phosphate (B84403) buffer and an organic modifier like acetonitrile, with UV detection.[10][11]

-

Data Analysis: Quantify the peak area of the intact this compound and any degradation products. The stability is determined by the percentage of the initial concentration remaining over time. A method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

Caption: Workflow for assessing this compound stability.

References

- 1. medicobio.com [medicobio.com]

- 2. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 3. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 4. FAQ [hypoxyprobe.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 9. This compound | C11H19ClN4O3 | CID 104997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

Pimonidazole Hydrochloride: A Technical Guide for Hypoxia Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pimonidazole (B1677889) hydrochloride, a key tool in the study of cellular hypoxia. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in various research contexts.

Core Properties of Pimonidazole and its Hydrochloride Salt

Pimonidazole and its hydrochloride salt are fundamental tools for identifying and quantifying hypoxic cells in tissues. Their physicochemical properties are summarized below.

| Property | Pimonidazole Hydrochloride | Pimonidazole (Free Base) |

| Molecular Formula | C₁₁H₁₉ClN₄O₃ | C₁₁H₁₈N₄O₃ |

| Molecular Weight | 290.75 g/mol [1][2][3] | 254.3 g/mol [4][5] |

| CAS Number | 70132-50-2[6] | Not Applicable |

| Appearance | Solid[4] | - |

| Water Solubility | 116 mg/mL (400 mM)[4][5] | - |

| UV Absorbance Maximum | 324 nm in 0.9% saline[4][5] | - |

| pKa | - | 8.7[4][5] |

| Octanol-Water Partition Coefficient | - | 8.5[4][5] |

Mechanism of Action: Reductive Activation in Hypoxic Environments

This compound is a 2-nitroimidazole (B3424786) compound that serves as an exogenous marker for hypoxia.[6] Its mechanism of action is predicated on the unique metabolic environment of hypoxic cells, specifically those with an oxygen partial pressure (pO₂) below 10 mmHg.

Under these low-oxygen conditions, the nitro group of pimonidazole is reduced by cellular nitroreductases. This reduction process generates reactive intermediates that covalently bind to thiol-containing proteins, peptides, and amino acids within the cell.[4][7][8][9] These stable adducts accumulate in hypoxic cells and can be detected using specific monoclonal antibodies, allowing for the visualization and quantification of hypoxic regions in tissues.[4][7] The amount of pimonidazole detected is directly proportional to the level of hypoxia within the tissue.[2][7]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 5. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Pimonidazole Binding in Low Oxygen Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies surrounding the use of pimonidazole (B1677889) as a marker for hypoxia in biological systems. Pimonidazole has become a gold-standard tool for identifying and quantifying hypoxic cells in tissues, a critical parameter in various fields, including oncology, radiation biology, and ischemia research. This document details the core mechanism of pimonidazole binding, presents quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Core Principles of Pimonidazole Binding

Pimonidazole is a 2-nitroimidazole (B3424786) compound that is selectively activated in cells with low oxygen tension. Its utility as a hypoxia marker stems from a well-defined biochemical mechanism:

-

Reductive Activation: In a low oxygen environment (hypoxia), cellular nitroreductase enzymes transfer electrons to the nitro group of pimonidazole.

-

Reactive Intermediate Formation: This reduction process generates reactive intermediates of pimonidazole.

-

Covalent Adduct Formation: These reactive intermediates then covalently bind to thiol groups (-SH) present in proteins, peptides, and amino acids within the cell.

-

Cellular Trapping: The formation of these stable, covalent adducts effectively traps pimonidazole inside the hypoxic cell.

Under normal oxygen conditions (normoxia), molecular oxygen acts as a potent electron scavenger, re-oxidizing the initially reduced pimonidazole back to its original form and preventing the formation of stable adducts. This oxygen-dependent competition ensures that pimonidazole binding is highly specific to hypoxic regions.

Visualization of the Binding Mechanism

The reductive activation and binding of pimonidazole is a multi-step process dependent on both enzymatic activity and the absence of oxygen.

Caption: Mechanism of pimonidazole activation and binding in hypoxic versus normoxic conditions.

Quantitative Data on Pimonidazole Binding

The extent of pimonidazole binding is directly proportional to the degree of hypoxia.[1] This relationship allows for both qualitative visualization and quantitative assessment of low-oxygen regions in tissues.

| Parameter | Value | Cell/Tissue Type | Comments | Reference(s) |

| Oxygen Threshold for Binding | pO₂ ≤ 10 mmHg | Various | Equivalent to ~1.3% O₂ or 14 µM. This is the partial pressure of oxygen below which significant binding occurs. | [1] |

| In Vitro Km(O₂) for Binding | ~2-4 mmHg | In vitro cell lines | Represents the oxygen concentration at which the rate of reductive metabolism is half of its maximum. | [2] |

| Binding Ratio (Anoxic vs. Aerobic) | 10.8 ± 0.95 fold increase | SCCVII tumors in C3H mice | Anoxic cells, as determined by flow cytometry, bind significantly more anti-pimonidazole antibody than aerobic cells. | [3] |

| Plasma Half-life (Mouse) | ~0.25 - 0.5 hours | C3H/He mice | Important for designing in vivo experiments and determining optimal tissue harvesting times. | [2] |

| Plasma Half-life (Human) | ~5 hours | Human subjects | Longer half-life compared to mice, influencing clinical study protocols. | [2] |

| In Vitro Concentration for Hypoxia | 10-100 µM / 100-200 µM | Various cell lines | Typical concentrations used in cell culture experiments to induce and detect hypoxia. | [1][4] |

| In Vivo Dosage (Rodents) | 60 mg/kg body weight | Mice, Rats | Standard recommended dosage for effective immunostaining with minimal toxicity. | [1] |

| In Vivo Dosage (Human) | 0.5 g/m² (~14 mg/kg) | Human subjects | Standard dosage used in clinical studies. | [2] |

Relationship with Hypoxia-Inducible Factor 1-alpha (HIF-1α)

While both pimonidazole binding and the stabilization of HIF-1α are triggered by low oxygen, they represent different aspects of the hypoxic state.

-

Pimonidazole Binding: A direct chemical consequence of low partial pressure of oxygen (pO₂ < 10 mmHg), indicating severe hypoxia or anoxia.

-

HIF-1α Stabilization: An endogenous cellular response to a broader range of low oxygen conditions. HIF-1α is a transcription factor that upregulates a suite of genes involved in adaptation to hypoxia, such as those for glycolysis (LDH-5), glucose transport (GLUT-1), and pH regulation (CAIX).

Studies have shown that while there can be a positive correlation, the spatial distribution of pimonidazole adducts and stabilized HIF-1α in tumors often do not perfectly overlap.[5][6] This suggests that they may delineate different hypoxic microenvironments or different temporal stages of the hypoxic response. Pimonidazole-positive regions are often located in the most severely hypoxic areas, sometimes adjacent to necrosis, whereas HIF-1α may be stabilized in less severely hypoxic but still physiologically relevant regions.[6]

Visualization of Hypoxic Signaling and Marker Distribution

Caption: Relationship between hypoxia, the HIF-1α pathway, and pimonidazole binding, with typical spatial distribution.

Experimental Protocols

The detection of pimonidazole adducts can be achieved through several well-established methods. The choice of protocol depends on the experimental question, the starting material (in vivo tissue, cell culture), and the desired output (imaging, quantitative data).

In Vivo Administration and Tissue Preparation

This protocol describes the standard procedure for administering pimonidazole to rodents and preparing tissues for subsequent analysis.

-

Pimonidazole Hydrochloride (e.g., Hypoxyprobe™-1)

-

Sterile 0.9% Saline or PBS

-

Syringes and needles (e.g., 30G)

-

Anesthetics (e.g., isoflurane)

-

Surgical tools for tissue dissection

-

For frozen sections: OCT compound, cryomolds, liquid nitrogen or isopentane (B150273) cooled on dry ice

-

For fixed sections: 10% neutral buffered formalin, paraffin (B1166041) processing reagents

-

Preparation of Pimonidazole Solution: Prepare a stock solution of 30 mg/mL pimonidazole HCl in sterile 0.9% saline.[6]

-

Administration: Inject the pimonidazole solution intravenously (tail vein) or intraperitoneally at a dosage of 60 mg/kg body weight.[1][6]

-

Circulation: Allow the pimonidazole to circulate for 90 minutes.[1][6]

-

Euthanasia and Dissection: Euthanize the animal according to approved institutional protocols. Immediately dissect the tissues of interest.

-

Tissue Processing:

Immunohistochemistry (IHC) / Immunofluorescence (IF)

This protocol outlines the detection of pimonidazole adducts in tissue sections.

Caption: General workflow for immunohistochemical or immunofluorescent detection of pimonidazole.

-

Cut 5-10 µm thick sections using a cryostat and mount on slides.

-

Air dry the slides briefly.

-

Fix the sections in cold acetone (-20°C) for 10 minutes.[8]

-

Wash slides 3 times in PBS.

-

Block with a suitable blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[6]

-

Incubate with primary antibody (e.g., FITC-conjugated anti-pimonidazole mouse monoclonal antibody) diluted 1:50 to 1:100 in antibody diluent, for 1 hour at room temperature or overnight at 4°C.[6]

-

Wash slides 3 times with PBS containing 0.1% Tween 20 (PBS-T).

-

If using an unconjugated primary antibody, incubate with a fluorophore-conjugated secondary antibody (e.g., Cy3-conjugated goat anti-mouse) for 1 hour at room temperature.[8]

-

Wash slides 4 times with PBS-T.

-

Mount with mounting medium containing a nuclear counterstain like DAPI.

-

Image using a fluorescence microscope.

Flow Cytometry

This protocol allows for the quantification of pimonidazole binding on a single-cell basis.

-

Tissue Disaggregation: Prepare a single-cell suspension from the tissue of interest using mechanical and enzymatic digestion.

-

Fixation and Permeabilization: Fix and permeabilize the cells using appropriate reagents (e.g., formaldehyde-based fixatives followed by saponin (B1150181) or methanol).

-

Staining: Incubate the permeabilized cells with a fluorophore-conjugated anti-pimonidazole antibody.

-

Analysis: Analyze the stained cells using a flow cytometer, gating on the cell population of interest and quantifying the fluorescence intensity in the appropriate channel. This allows for the determination of the percentage of pimonidazole-positive cells (hypoxic fraction).[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the total amount of pimonidazole adducts in tissue homogenates. While specific kits are not widely available, the principle can be adapted from standard ELISA protocols.

-

Tissue Homogenization: Homogenize a known weight of tissue in lysis buffer.

-

Protein Quantification: Determine the total protein concentration of the homogenate (e.g., using a BCA assay).

-

Coating: Coat a high-binding 96-well plate with the tissue homogenate (e.g., 50-100 µg of total protein per well) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.

-

Primary Antibody: Incubate with anti-pimonidazole monoclonal antibody for 2 hours at room temperature.

-

Secondary Antibody: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash and add a TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.

-

Quantification: The absorbance values will be proportional to the amount of pimonidazole adducts in the sample. Results can be normalized to the total protein content.[9]

Conclusion

Pimonidazole is a robust and versatile tool for the detection and quantification of cellular hypoxia. Its mechanism of action, based on oxygen-dependent reductive activation, provides a high degree of specificity for hypoxic cells. By employing the standardized protocols outlined in this guide for immunohistochemistry, flow cytometry, and ELISA, researchers can reliably assess the extent and distribution of hypoxia in a wide range of experimental models. Understanding the quantitative aspects of pimonidazole binding and its relationship with endogenous hypoxia pathways like HIF-1α is crucial for the accurate interpretation of experimental results and for advancing the development of therapies targeting the hypoxic tumor microenvironment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. maokangbio.com [maokangbio.com]

- 3. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicobio.com [medicobio.com]

- 5. Correlation and colocalization of HIF-1α and pimonidazole staining for hypoxia in laryngeal squamous cell carcinomas: A digital, single-cell-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic markers in relation to hypoxia; staining patterns and colocalization of pimonidazole, HIF-1α, CAIX, LDH-5, GLUT-1, MCT1 and MCT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. site.hypoxyprobe.com [site.hypoxyprobe.com]

- 9. Reductive metabolism of the hypoxia marker pimonidazole is regulated by oxygen tension independent of the pyridine nucleotide redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimonidazole: An In-depth Technical Guide to Unveiling the Tumor Hypoxic Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pimonidazole (B1677889) as a powerful tool for studying the tumor microenvironment. Tumor hypoxia, a common feature of solid tumors, is a critical driver of tumor progression, metastasis, and resistance to therapy.[1][2] Pimonidazole serves as a reliable and versatile exogenous marker for identifying and quantifying hypoxic cells within tumors, offering invaluable insights for cancer research and the development of novel therapeutics.[3][4]

Introduction to Pimonidazole and Tumor Hypoxia